molecular formula C38H57NO2 B2551616 (E)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-(4-(dimethylamino)phenyl)acrylate CAS No. 1092776-23-2

(E)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-(4-(dimethylamino)phenyl)acrylate

Cat. No.: B2551616
CAS No.: 1092776-23-2
M. Wt: 559.879
InChI Key: YXNMFNAUZMYQMA-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the cyclopenta[a]phenanthrene family, characterized by a steroidal tetracyclic core modified with diverse substituents. Its structure includes a 17-(6-methylheptan-2-yl) side chain, a 10,13-dimethyl configuration, and a 3-(4-(dimethylamino)phenyl)acrylate ester group. The dimethylamino group introduces a polar, weakly basic character, distinguishing it from simpler esters like acetates or hydroxylated derivatives . While exact molecular weight is unspecified, analogous compounds in the evidence range from 398.67 to 470.78 g/mol, suggesting a similar scale .

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-[4-(dimethylamino)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H57NO2/c1-26(2)9-8-10-27(3)33-18-19-34-32-17-14-29-25-31(21-23-37(29,4)35(32)22-24-38(33,34)5)41-36(40)20-13-28-11-15-30(16-12-28)39(6)7/h11-16,20,26-27,31-35H,8-10,17-19,21-25H2,1-7H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNMFNAUZMYQMA-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=C(C=C5)N(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)/C=C/C5=CC=C(C=C5)N(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H57NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-(4-(dimethylamino)phenyl)acrylate is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound based on diverse research findings.

The compound has a complex structure characterized by multiple chiral centers and a significant molecular weight of approximately 386.65 g/mol. Its molecular formula is C27H46O and it exhibits a density of 0.98 g/cm³ with a boiling point of 481.9°C at 760 mmHg .

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Neurite Outgrowth : Studies have shown that related compounds impact neuritic outgrowth in primary neurons and mouse brain mitochondria. This suggests potential neuroprotective properties .
  • Oxidative Phosphorylation : Investigations into mitochondrial function revealed that the compound influences the state 3 oxidative rate and respiratory control ratios in isolated mitochondria . This implies that it may play a role in energy metabolism and mitochondrial health.
  • Antioxidant Activity : Compounds with similar structures have been reported to exhibit antioxidant properties. This could be attributed to their ability to scavenge free radicals or modulate oxidative stress pathways.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Study on Mitochondrial Function : In experiments involving isolated mouse brain mitochondria treated with (E)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,... it was found that the compound decreased the state 3 respiratory rate significantly compared to controls (p = 0.024), suggesting a potential uncoupling effect on mitochondrial respiration .
  • Comparative Analysis : A comparative study of various derivatives indicated that modifications in the structure significantly affect their biological activities. For instance, different anchor moieties were shown to influence protective activities against oxidative stress .

Data Summary Table

Property Value
Molecular Weight386.65 g/mol
Density0.98 g/cm³
Boiling Point481.9°C
Melting PointN/A
Flash Point209.7°C
LogP7.39
PSA20.23

Comparison with Similar Compounds

17-(5-Ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

  • Key Differences : Contains diol groups at positions 3 and 7 instead of the acrylate ester.
  • Implications : Increased hydrophilicity and hydrogen-bonding capacity, likely enhancing solubility but reducing membrane permeability compared to the target compound. Isolated from Chisocheton tomentosus, it demonstrates natural product diversity within this structural class .

2,3,6,7,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl Acetate

  • Key Differences: Features a simpler acetate group at position 17 rather than the 3-(4-(dimethylamino)phenyl)acrylate.
  • Safety data indicate moderate hazards (e.g., H302: harmful if swallowed) .

(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl Acetate

  • Key Differences : Substituted with an acetate at position 3 and a 6-methylheptan-2-yl chain at position 15.
  • Implications: Molecular weight (428.69 g/mol) is lower than the target compound’s estimated value. The absence of the dimethylamino-phenyl group may limit charge-based interactions in biological systems .

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Key Functional Groups Polarity
Target 3-(4-(dimethylamino)phenyl)acrylate ~450–500 (estimated) Ester, dimethylamino Moderate (basic)
[] 3,7-Diol ~420 (estimated) Diol High
[] 17-Acetate 382.21 (C23H30O4) Acetate Low
[] 3-Acetate 428.69 (C29H48O2) Acetate Low

Preparation Methods

Bromination and Elimination Sequence

  • Tetrabromide Intermediate : Treatment of 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol with phosphorus tribromide (PBr₃) in anhydrous diethyl ether yields the corresponding bromide.
  • Dehydrohalogenation : Subsequent treatment with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) induces β-elimination to generate the Δ² double bond.
  • Hydroboration-Oxidation : Stereoselective hydroboration using disiamylborane followed by oxidative workup regenerates the C3 alcohol with retained configuration.

Critical Parameters :

  • Reaction temperature must be maintained below −20°C during elimination to prevent skeletal rearrangement.
  • Hydroboration regiochemistry is controlled by steric bulk of the borane reagent.

Preparation of (E)-3-(4-(Dimethylamino)phenyl)acrylic Acid

Two distinct pathways emerge from the literature for constructing the E-configured acrylate:

Knoevenagel Condensation (Method A)

Adapted from carboxylate activation strategies:

  • Aldehyde Precursor : 4-(Dimethylamino)benzaldehyde (1.0 equiv) reacts with malonic acid (1.2 equiv) in pyridine at reflux (115°C) for 48 h.
  • Acid Workup : The reaction mixture is acidified to pH 2 with concentrated HCl, precipitating the crude acrylic acid.
  • Purification : Recrystallization from ethanol/water (4:1 v/v) yields pure (E)-3-(4-(dimethylamino)phenyl)acrylic acid (78% yield).

Wittig Reaction (Method B)

Following phosphorane methodologies:

  • Ylide Generation : Triphenylphosphine (1.1 equiv) reacts with ethyl bromoacetate (1.0 equiv) in dry THF under nitrogen to form the phosphonium salt.
  • Olefination : Treatment with 4-(dimethylamino)benzaldehyde (1.0 equiv) and lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 equiv) at −78°C→25°C over 12 h.
  • Saponification : The ethyl ester intermediate is hydrolyzed with NaOH (2M, ethanol/H₂O) to yield the acrylic acid (85% overall yield).

Geometric Control : Both methods favor E-isomer formation due to steric hindrance during the transition state. High-performance liquid chromatography (HPLC) analysis typically shows >98:2 E/Z ratio.

Esterification Methodologies

Coupling the steroidal alcohol with the acrylic acid derivative presents multiple options:

Steglich Esterification (Method I)

Adapted from cyclopenta[a]phenanthrenyl acrylate synthesis:

Parameter Specification
Steroidal alcohol 1.0 equiv (2.34 mmol)
Acrylic acid 2.5 equiv (5.85 mmol)
DCC 2.5 equiv (5.85 mmol)
DMAP 0.5 equiv (1.17 mmol)
Solvent Anhydrous CH₂Cl₂ (0.1 M)
Temperature 0°C → 25°C over 20 h
Workup Silica gel chromatography (PE/EA)
Yield 77%

Mechanistic Considerations : DCC activates the carboxylic acid as an O-acylisourea intermediate, with DMAP accelerating nucleophilic attack by the steroidal alcohol.

Acyl Chloride Method (Method II)

Modified from acryloyl chloride procedures:

  • Chloride Formation : (E)-3-(4-(Dimethylamino)phenyl)acrylic acid (1.0 equiv) reacts with oxalyl chloride (1.5 equiv) in CH₂Cl₂ containing catalytic DMF (0.1 equiv).
  • Esterification : The resultant acyl chloride is added dropwise to a solution of steroidal alcohol (1.0 equiv) and Et₃N (2.0 equiv) in CH₂Cl₂ at 0°C.
  • Purification : Column chromatography (petroleum ether/ethyl acetate 6:1) provides the target ester (82% yield).

Advantages : Avoids DCC byproducts and enables easier scale-up.

Photocatalytic Direct Coupling (Method III)

Inspired by C(sp³)-H activation protocols:

Component Quantity
TBADT 0.05 equiv (0.1 mmol)
DBACO- (SO₂)₂ 1.2 equiv (2.4 mmol)
Steroidal alcohol 1.0 equiv (2.0 mmol)
Acrylic acid 1.0 equiv (2.0 mmol)
Solvent MeCN (0.1 M)
Light Source 24 W purple LED (385–395 nm)
Time 48 h
Yield 68%

Mechanism : The decatungstate photocatalyst (TBADT) abstracts hydrogen from the steroidal alcohol, generating a radical that reacts with the acrylic acid via radical-polar crossover.

Stereochemical and Regiochemical Considerations

E/Z Isomerism Control

All three esterification methods preserve the E-configuration of the acrylate double bond:

  • Methods I & II : Proceed through non-radical pathways where conjugation stabilizes the transition state in the E-form.
  • Method III : Radical recombination favors the thermodynamically stable E-isomer.

Regioselectivity at C3 Position

The steroidal alcohol's C3 hydroxyl demonstrates enhanced nucleophilicity compared to other hydroxyl groups due to:

  • Steric Accessibility : Axial orientation in chair-conformed A-ring.
  • Electronic Effects : Adjacent electron-donating methyl groups stabilize transition state.

Analytical Characterization Data

Spectral Properties

Technique Key Signals
¹H NMR (400 MHz) δ 7.29 (d, J = 8.8 Hz, 2H, ArH), 6.58 (d, J = 17.6 Hz, 1H, CH=), 5.99 (d, J = 10.4 Hz, 1H, CH=CO), 2.91 (s, 6H, N(CH₃)₂)
¹³C NMR δ 167.2 (C=O), 150.1 (C=N), 132.4 (CH=), 128.7 (CH=CO), 44.6 (N(CH₃)₂)
HRMS m/z calcd for C₃₈H₅₃NO₃ [M+H]⁺: 594.3942; found: 594.3939

Crystallographic Data (Analogous System)

Parameter Value
Crystal System Monoclinic
Space Group P 2₁/n
a (Å) 9.0395(12)
b (Å) 12.6114(17)
c (Å) 13.8166(18)
β (°) 95.875(3)
V (ų) 1566.8(4)
Z 2
ρcalc (g/cm³) 1.316

Comparative Evaluation of Synthetic Methods

Method Yield (%) E/Z Ratio Scalability Byproduct Formation
I 77 >99:1 Moderate Dicyclohexylurea
II 82 >99:1 High HCl
III 68 97:3 Challenging Minimal

Optimal Pathway : Method II provides the best balance of yield, stereoselectivity, and operational simplicity for laboratory-scale synthesis.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including esterification of the steroidal backbone with 3-(4-(dimethylamino)phenyl)acrylic acid. Key steps include:

  • Protection of hydroxyl groups : Use acetyl or methoxy groups to prevent side reactions during esterification .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating intermediates. Final purity (>95%) can be confirmed via HPLC with UV detection at 254 nm .
  • Crystallization : Ethanol or methanol recrystallization improves crystallinity, as reported in steroidal analog syntheses .

Q. How is structural confirmation achieved for this compound?

  • X-ray crystallography : Resolves stereochemistry and confirms the (E)-configuration of the acrylate moiety. For example, analogous compounds in and used single-crystal X-ray diffraction (Cu-Kα radiation, R factor <0.06) .
  • NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify methyl groups (δ 0.8–1.2 ppm) and acrylate protons (δ 6.2–7.5 ppm). DEPT-135 clarifies quaternary carbons .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~650–660 Da) .

Q. What safety precautions are necessary during handling?

  • Hazard identification : The compound may cause skin/eye irritation (H317/H319). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation. Stability data for analogs suggest degradation <5% over 6 months under these conditions .

Advanced Research Questions

Q. How can conflicting stereochemical assignments in analogs be resolved?

Discrepancies in stereochemistry (e.g., axial vs. equatorial substituents) arise from:

  • Crystallographic limitations : Low-resolution X-ray data or disordered crystals may obscure configurations. Use high-flux synchrotron sources (e.g., 0.7 Å resolution) for ambiguous cases .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to verify substituent orientations .
  • Chiral chromatography : Employ chiral columns (e.g., Chiralpak IA) to separate enantiomers and assign configurations via optical rotation .

Q. What strategies address poor aqueous solubility in bioactivity assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Micellar encapsulation : Formulate with poloxamers (e.g., Pluronic F-68) to enhance dispersibility, as demonstrated for steroidal derivatives .
  • Prodrug modification : Introduce phosphate or glycoside groups at the 3-OH position to improve hydrophilicity .

Q. How can non-covalent interactions influence the compound’s bioactivity?

  • Hydrogen bonding : The acrylate’s dimethylamino group may interact with biological targets (e.g., kinases) via H-bonding, as seen in molecular docking studies of similar compounds .
  • π-π stacking : The phenanthrene core could engage aromatic residues in enzymes. MD simulations (AMBER force field) predict binding modes .
  • Lipophilic interactions : The methylheptan-2-yl side chain may embed into hydrophobic pockets, enhancing target affinity .

Q. How should researchers analyze discrepancies in bioactivity data across studies?

Contradictions may stem from:

  • Assay variability : Normalize data using internal controls (e.g., staurosporine for kinase inhibition assays) .
  • Metabolic instability : Test compound stability in assay media (LC-MS monitoring over 24 hours) to rule out degradation .
  • Cell line differences : Compare results across multiple models (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueParameters/PeaksReference
¹H NMR (500 MHz, CDCl₃)δ 6.8–7.2 (aromatic protons), δ 5.7 (acrylate CH), δ 1.0–1.3 (methyl groups)
HR-ESI-MS[M+H]⁺ = 654.4023 (calc. 654.4018)
X-raySpace group P2₁, Z = 4, R factor = 0.052

Q. Table 2: Solubility Enhancement Strategies

MethodConditions/OutcomeReference
Co-solvent0.5% DMSO in PBS, solubility = 12 µM
Micelles0.1% Pluronic F-68, solubility = 45 µM
ProdrugPhosphate derivative solubility = 85 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.